
2,3-Dibenzylbutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibenzylbutane-1,4-diol is a chemical compound that has attracted significant attention in scientific research due to its potential biological and medicinal applications. This compound belongs to the class of organic compounds known as diols and is commonly used as a starting material for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 2,3-Dibenzylbutane-1,4-diol is not well understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as inflammation, oxidative stress, and cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 2,3-Dibenzylbutane-1,4-diol can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dibenzylbutane-1,4-diol in lab experiments is its relatively low toxicity compared to other organic compounds. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 2,3-Dibenzylbutane-1,4-diol. For example, further studies could be conducted to elucidate the mechanism of action of this compound and identify specific signaling pathways that it modulates. Additionally, the potential use of 2,3-Dibenzylbutane-1,4-diol in the treatment of neurodegenerative disorders such as Alzheimer's disease could be further explored. Finally, the synthesis of novel derivatives of 2,3-Dibenzylbutane-1,4-diol could be investigated to identify compounds with improved biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, 2,3-Dibenzylbutane-1,4-diol is a chemical compound with significant potential for medicinal applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and explore its potential in treating various diseases and disorders.
Synthesemethoden
The synthesis of 2,3-Dibenzylbutane-1,4-diol is typically achieved through a multistep process that involves the reaction of benzyl chloride with butanediol in the presence of a strong base such as sodium hydroxide. The resulting product is then subjected to a series of purification steps such as recrystallization to obtain a pure sample of 2,3-Dibenzylbutane-1,4-diol.
Wissenschaftliche Forschungsanwendungen
2,3-Dibenzylbutane-1,4-diol has been extensively studied for its potential medicinal applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
101787-58-0 |
|---|---|
Produktname |
2,3-Dibenzylbutane-1,4-diol |
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2,3-dibenzylbutane-1,4-diol |
InChI |
InChI=1S/C18H22O2/c19-13-17(11-15-7-3-1-4-8-15)18(14-20)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI-Schlüssel |
OWUUJFPCWLFCIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
Synonyme |
2,3-DBB 2,3-dibenzylbutane-1,4-diol 2,3-dibenzylbutane-1,4-diol, (R*,R*)-(+-)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(+)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(-)-isomer hattalin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



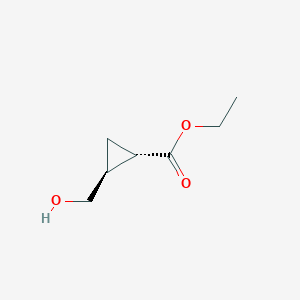
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
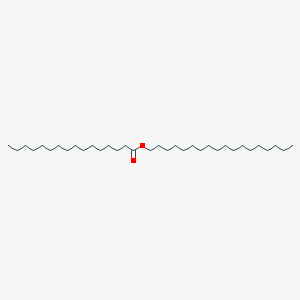
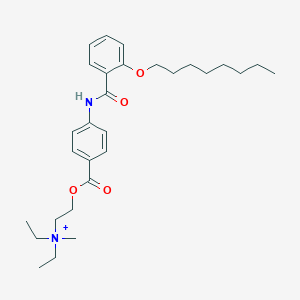
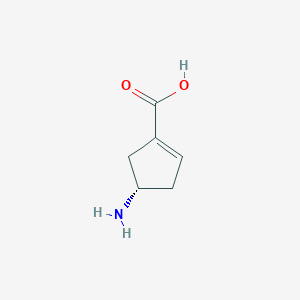
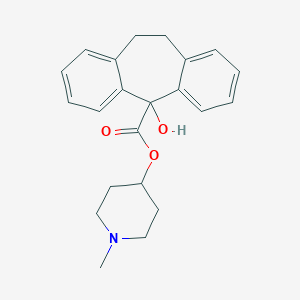
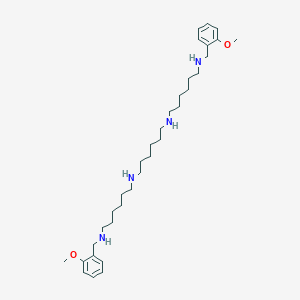
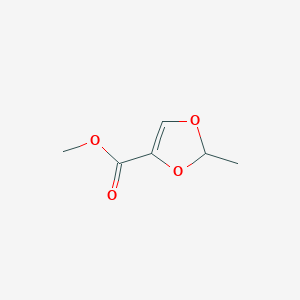
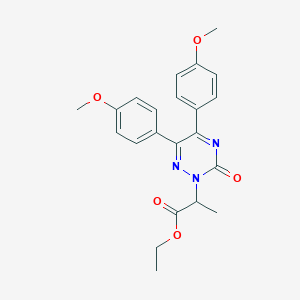
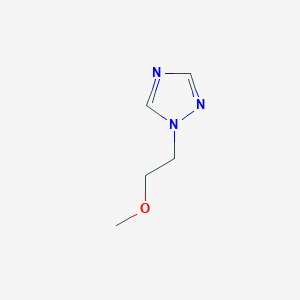
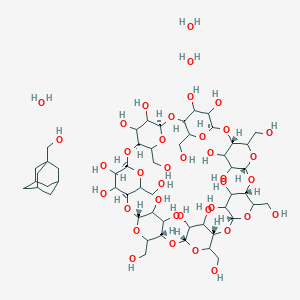
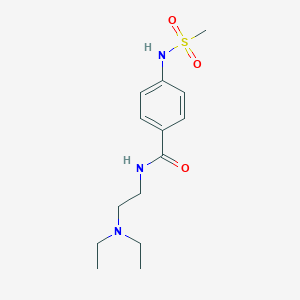
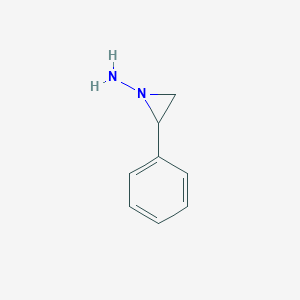
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)